molecular formula C11H15NO2 B1582061 Ethyl 2-(dimethylamino)benzoate CAS No. 55426-74-9

Ethyl 2-(dimethylamino)benzoate

Cat. No.: B1582061
CAS No.: 55426-74-9
M. Wt: 193.24 g/mol
InChI Key: ORBFAMHUKZLWSD-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylamino)benzoate is an organic compound with the molecular formula C11H15NO2. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group and the hydrogen atoms of the amino group are replaced by two methyl groups. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Scientific Research Applications

Ethyl 2-(dimethylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

Ethyl 2-(dimethylamino)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes serious eye irritation, skin irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(dimethylamino)benzoate plays a significant role in biochemical reactions, particularly as a photoinitiator in visible light systems. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that require light activation. The compound’s interaction with enzymes such as esterases leads to its hydrolysis, producing 2-Dimethylamino-benzoic acid and ethanol. These interactions are crucial for its function as a photoinitiator and its application in polymerization reactions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect cell function by modulating the activity of specific signaling pathways, leading to changes in gene expression. The compound’s impact on cellular metabolism includes alterations in metabolic flux and metabolite levels, which can affect overall cell function and viability .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a photoinitiator by absorbing light energy and transferring it to other molecules, initiating chemical reactions. This process involves the formation of reactive intermediates that interact with enzymes and other biomolecules, leading to the desired biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can be used safely in various applications. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular function. Studies have identified threshold effects, where specific dosages lead to significant changes in biological activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its hydrolysis by esterases to produce 2-Dimethylamino-benzoic acid and ethanol. These metabolites can further participate in various biochemical reactions, affecting metabolic flux and metabolite levels. The compound’s interaction with enzymes and cofactors is essential for its metabolic activity and overall function in biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution is crucial for its effectiveness in biochemical applications, as it ensures that it reaches the target sites within cells .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its role as a photoinitiator and its interactions with biomolecules, ensuring that it exerts its effects in the desired cellular context .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(dimethylamino)benzoate can be synthesized through the esterification of 2-(dimethylamino)benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process involves the careful control of temperature, pressure, and the concentration of reactants to achieve high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: It can be reduced to form the corresponding amine.

    Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: 2-(dimethylamino)benzoic acid.

Mechanism of Action

Ethyl 2-(dimethylamino)benzoate can be compared with other similar compounds, such as ethyl 4-(dimethylamino)benzoate and ethyl 3-(dimethylamino)benzoate. These compounds share similar structural features but differ in the position of the dimethylamino group on the benzene ring. The unique position of the dimethylamino group in this compound imparts distinct chemical and physical properties, making it suitable for specific applications that may not be achievable with its analogs.

Comparison with Similar Compounds

  • Ethyl 4-(dimethylamino)benzoate
  • Ethyl 3-(dimethylamino)benzoate

Properties

IUPAC Name

ethyl 2-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-4-14-11(13)9-7-5-6-8-10(9)12(2)3/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBFAMHUKZLWSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00970774
Record name Ethyl 2-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55426-74-9
Record name Ethyl 2-(dimethylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55426-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-dimethylaminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055426749
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00970774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-dimethylaminobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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